molecular formula C16H14O3 B119015 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone CAS No. 147644-07-3

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone

Cat. No.: B119015
CAS No.: 147644-07-3
M. Wt: 254.28 g/mol
InChI Key: ATBWIKKKUXNBHF-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone: is an organic compound with the molecular formula C16H14O3 It is a member of the benzodioxepin family, characterized by a benzene ring fused to a dioxepin ring

Biochemical Analysis

Biochemical Properties

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, such as prolonged activation of certain signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can cause toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic processes . Additionally, it may require cofactors for its metabolism, further highlighting its complex role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism . The compound’s distribution within tissues also influences its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization within the cell can also affect its stability and degradation, further impacting its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2-dihydroxybenzene with epichlorohydrin to form the dioxepin ring, followed by Friedel-Crafts acylation with benzoyl chloride to introduce the phenylmethanone group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using or , converting the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol
  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)acetic acid
  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)amine

Uniqueness: Compared to its analogs, 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone is unique due to its ketone functional group , which imparts different chemical reactivity and biological activity. This ketone group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBWIKKKUXNBHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352402
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147644-07-3
Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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